molecular formula C21H38O6 B1631413 CryptoMeridiol 11-rhaMnoside CAS No. 349112-30-7

CryptoMeridiol 11-rhaMnoside

Cat. No.: B1631413
CAS No.: 349112-30-7
M. Wt: 386.5 g/mol
InChI Key: HUSBLOAZNQURFJ-UHFFFAOYSA-N
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Description

CryptoMeridiol 11-rhaMnoside is a natural compound classified as a eudesmane sesquiterpenoid. It is primarily found in the genus Cryptomeriol and has a molecular formula of C21H38O6

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CryptoMeridiol 11-rhaMnoside typically involves the extraction of diterpenoids from Cryptomeria using appropriate solvents. The extract is then purified and separated through column chromatography, solvent extraction, and crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the extraction and purification processes used in laboratory settings can be scaled up for industrial purposes. This involves optimizing solvent extraction and purification techniques to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

CryptoMeridiol 11-rhaMnoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

CryptoMeridiol 11-rhaMnoside has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CryptoMeridiol 11-rhaMnoside involves its interaction with specific molecular targets and pathways. As a sesquiterpenoid, it can modulate various biological processes by binding to receptors and enzymes, thereby influencing cellular functions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

CryptoMeridiol 11-rhaMnoside is similar to other eudesmane sesquiterpenoids, such as γ-eudesmol and cananodine . These compounds share a common eudesmane skeleton but differ in their functional groups and substituents.

Uniqueness

What sets this compound apart from similar compounds is its unique rhamnoside moiety, which contributes to its distinct chemical and biological properties. This structural feature enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[2-(8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl)propan-2-yloxy]-6-methyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O6/c1-12-15(22)16(23)17(24)18(26-12)27-19(2,3)13-7-10-20(4)8-6-9-21(5,25)14(20)11-13/h12-18,22-25H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSBLOAZNQURFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC(C)(C)C2CCC3(CCCC(C3C2)(C)O)C)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cryptomeridiol 11-rhamnoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038018
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

349112-30-7
Record name Cryptomeridiol 11-rhamnoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038018
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189 - 190 °C
Record name Cryptomeridiol 11-rhamnoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038018
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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